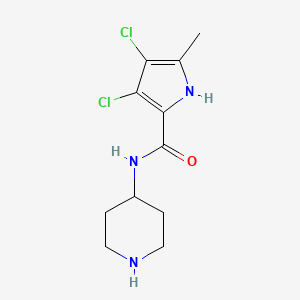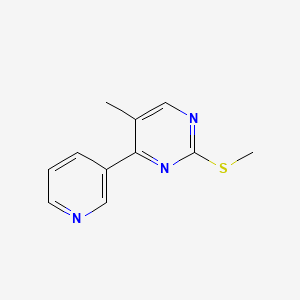
7-Bromo-2,6-naphthyridin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-2,6-naphthyridin-3(2H)-one is a heterocyclic compound containing a bromine atom and a naphthyridine ring. Compounds of this type are often studied for their potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,6-naphthyridin-3(2H)-one typically involves the bromination of 2,6-naphthyridin-3(2H)-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction may require a solvent such as acetic acid and a catalyst to facilitate the bromination process.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination reactions using automated systems to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-2,6-naphthyridin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with various functional groups replacing the bromine atom.
Applications De Recherche Scientifique
Chemistry
In chemistry, 7-Bromo-2,6-naphthyridin-3(2H)-one is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, compounds like this compound are studied for their potential therapeutic properties. They may exhibit activities such as antimicrobial, antiviral, or anticancer effects, making them candidates for drug development.
Industry
In the industrial sector, such compounds may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mécanisme D'action
The mechanism of action of 7-Bromo-2,6-naphthyridin-3(2H)-one depends on its specific interactions with molecular targets. It may act by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved can vary based on the biological context and the specific effects being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Naphthyridin-3(2H)-one: The parent compound without the bromine atom.
7-Chloro-2,6-naphthyridin-3(2H)-one: A similar compound with a chlorine atom instead of bromine.
7-Iodo-2,6-naphthyridin-3(2H)-one: A similar compound with an iodine atom instead of bromine.
Uniqueness
7-Bromo-2,6-naphthyridin-3(2H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also affect the compound’s physical properties, such as solubility and stability.
Propriétés
Formule moléculaire |
C8H5BrN2O |
|---|---|
Poids moléculaire |
225.04 g/mol |
Nom IUPAC |
7-bromo-2H-2,6-naphthyridin-3-one |
InChI |
InChI=1S/C8H5BrN2O/c9-7-1-5-4-11-8(12)2-6(5)3-10-7/h1-4H,(H,11,12) |
Clé InChI |
FPMJYTZXBPKPEN-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=NC(=CC2=CNC1=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-Chloro-5-phenyl-1-(phenylsulfonyl)-1H-pyrrol-3-yl]methanol](/img/structure/B8327332.png)






![iso-Propyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B8327380.png)



